2-methyl-N-(1,1,1-trifluoro-2-hydroxypentan-3-yl)furan-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-(1,1,1-trifluoro-2-hydroxypentan-3-yl)furan-3-carboxamide is a synthetic organic compound that belongs to the class of furan derivatives. Furans are five-membered aromatic heterocycles containing one oxygen atom, commonly found in many important compounds such as natural products, pharmaceuticals, and polymers
Preparation Methods
The synthesis of 2-methyl-N-(1,1,1-trifluoro-2-hydroxypentan-3-yl)furan-3-carboxamide involves several steps. One common synthetic route includes the annulation of naphthols with various reagents, cycloaddition reactions, and intramolecular transannulation . The reaction conditions typically involve the use of catalysts and specific reagents to facilitate the formation of the furan ring structure. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-methyl-N-(1,1,1-trifluoro-2-hydroxypentan-3-yl)furan-3-carboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the furan ring or the attached functional groups.
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, furan derivatives are known for their antibacterial, antifungal, and antiviral properties . They are also used as intermediates in the synthesis of various pharmaceuticals. In biology, these compounds can be used to study enzyme interactions and metabolic pathways. Industrial applications include the use of furan derivatives in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-methyl-N-(1,1,1-trifluoro-2-hydroxypentan-3-yl)furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-methyl-N-(1,1,1-trifluoro-2-hydroxypentan-3-yl)furan-3-carboxamide can be compared with other similar compounds, such as dihydronaphthofurans and other furan derivatives . These compounds share a similar furan ring structure but differ in their functional groups and overall chemical properties. The uniqueness of this compound lies in its trifluoromethyl and hydroxypentan-3-yl substituents, which confer specific chemical and biological properties.
Properties
IUPAC Name |
2-methyl-N-(1,1,1-trifluoro-2-hydroxypentan-3-yl)furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO3/c1-3-8(9(16)11(12,13)14)15-10(17)7-4-5-18-6(7)2/h4-5,8-9,16H,3H2,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUQDGHFDHHOVCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C(F)(F)F)O)NC(=O)C1=C(OC=C1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.